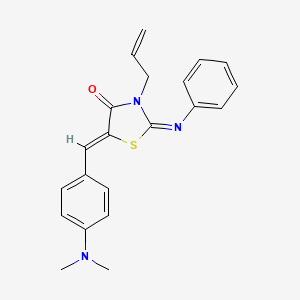
(2E,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2E,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one" is a derivative of 4-thiazolidinones, which are heterocyclic compounds featuring a thiazolidine core. These compounds have been extensively studied due to their potential pharmacological activities and their use in heterocyclic synthesis. The 4-thiazolidinones serve as key intermediates for the synthesis of various derivatives, including 2-arylimino-5-arylidene-4-thiazolidinones, which are obtained through nucleophilic addition reactions .
Synthesis Analysis
The synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives involves the use of 4-thiazolidinones as key intermediates. These intermediates react with arylidene malononitrile to produce the desired derivatives. Additionally, 4-thiazolidinones can condense with DMF-DMA (dimethylformamide dimethyl acetal) under certain reaction conditions to form enamines. The versatility of these intermediates is further demonstrated by their ability to react with heterocyclic amines, leading to the formation of polyfunctionally substituted fused pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of 4-thiazolidinone derivatives has been elucidated using X-ray single crystal technique. This technique has confirmed the structures proposed for these compounds and has allowed for the determination of Z/E potential isomerism configurations. The wide C-C-C angle at the methine carbon atom linking the two rings is a notable feature of these molecules, as observed in related compounds .
Chemical Reactions Analysis
The reactivity of 4-thiazolidinones with various reagents leads to the formation of a diverse array of products. For instance, the reaction with DMF-DMA can yield enamines, while interaction with benzenediazonium chloride produces arylhydrazones. These reactions highlight the chemical versatility and reactivity of the thiazolidinone core, which can be exploited to synthesize a wide range of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-thiazolidinone derivatives are influenced by their molecular structure. Hydrogen bonding plays a significant role in the supramolecular structures of these compounds. For example, N-H...O hydrogen bonds can link molecules into cyclic dimeric units or chains of rings, while C-H...pi(arene) hydrogen bonds can further connect these units into complex sheets. The presence of substituents on the thiazolidinone ring, such as trifluoromethyl or methoxy groups, can also affect the hydrogen bonding patterns and, consequently, the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Synthesis Approaches : Research has led to the development of novel synthetic routes for thiazolidinone derivatives, highlighting their versatility in chemical synthesis and potential for creating structurally diverse libraries of compounds. For instance, derivatives of thiazolidin-4-one have been synthesized and evaluated for different biological activities, indicating the importance of the thiazolidinone moiety in drug design (Behbehani & Ibrahim, 2012; Stanovnik et al., 2002).
- Structural Analysis and Design : The design and synthesis of novel derivatives featuring the thiazolidinone ring have been supported by advanced structural analysis techniques, such as X-ray crystallography, to elucidate their molecular configurations and optimize their pharmacological properties (Kosma et al., 2012).
Pharmacological Screening
- Antimicrobial Activity : Several studies have focused on synthesizing thiazolidinone derivatives and evaluating their antimicrobial efficacy. These compounds have shown promising activities against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Rana et al., 2014; Patel et al., 2012).
- Anticancer Properties : The anticancer activities of thiazolidinone derivatives have been explored, with some compounds showing selective cytotoxicity towards cancer cell lines over normal cells. This highlights their potential as leads for the development of new cancer therapies (Wu et al., 2006).
Potential Applications in Material Science
- Corrosion Inhibition : Thiazolidinones and their derivatives have also been studied for their applications outside of biomedicine, such as in corrosion inhibition for metals in acidic environments. This research suggests the versatility of these compounds in various industrial applications (Quraishi & Sharma, 2005).
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-4-14-24-20(25)19(15-16-10-12-18(13-11-16)23(2)3)26-21(24)22-17-8-6-5-7-9-17/h4-13,15H,1,14H2,2-3H3/b19-15-,22-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNWZCSDDIEDNV-YAEVEYJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

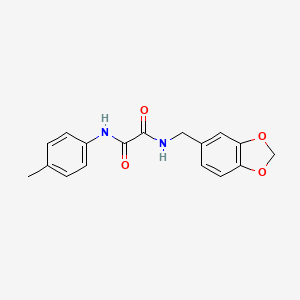
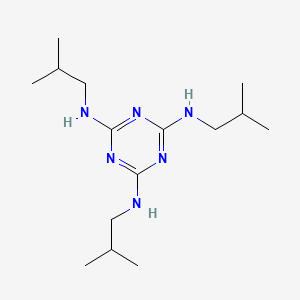
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2527282.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)
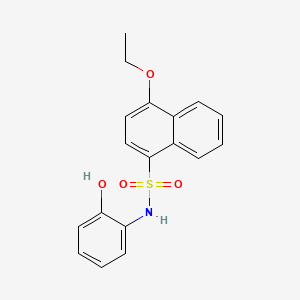

![1-(4-Methoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2527289.png)
![Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2527290.png)
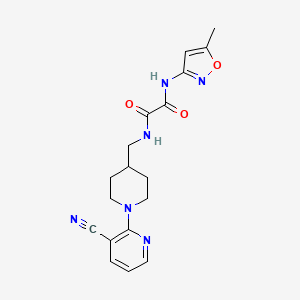
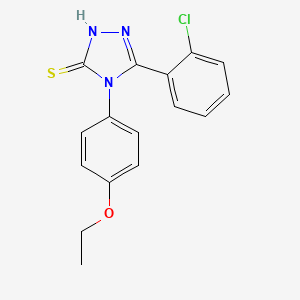
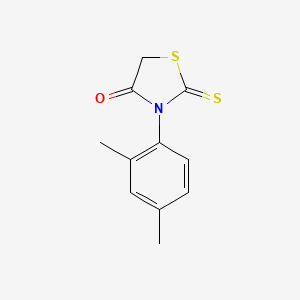
![Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2527297.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)
